Product packaging for 2-Aminopurine(Cat. No.:CAS No. 191236-69-8)

2-Aminopurine

Cat. No.: B061359
CAS No.: 191236-69-8
M. Wt: 135.13 g/mol
InChI Key: MWBWWFOAEOYUST-UHFFFAOYSA-N
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Description

2-Aminopurine is a highly versatile and extensively utilized fluorescent analog of the nucleobase adenine. Its primary research value lies in its role as a site-specific probe for investigating the structure, dynamics, and interactions of nucleic acids. Upon incorporation into oligonucleotides, this compound serves as a sensitive reporter of local conformational changes, base stacking, and hybridization events due to the quenching of its intrinsic fluorescence in double-stranded DNA or RNA and its significant enhancement in single-stranded or distorted regions. This property makes it an invaluable tool for studying DNA-protein and RNA-protein interactions, enzyme kinetics (e.g., polymerases, helicases), and the mechanisms of DNA damage and repair. Furthermore, its ability to base-pair with both thymine and cytosine allows it to function as a universal base in some contexts, useful for probing mismatch sensitivity. Researchers leverage this compound in applications ranging from fundamental biophysical studies of macromolecular complexes to high-throughput screening assays and the development of novel biosensors. Its mechanism of action is based on its isosteric nature with adenine, enabling seamless incorporation into nucleic acid chains while providing a powerful, non-perturbing fluorescent signal to monitor real-time biochemical processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N5 B061359 2-Aminopurine CAS No. 191236-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7H-purin-2-amine
Source PubChem
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InChI

InChI=1S/C5H5N5/c6-5-7-1-3-4(10-5)9-2-8-3/h1-2H,(H3,6,7,8,9,10)
Source PubChem
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InChI Key

MWBWWFOAEOYUST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40196416
Record name 2-Aminopurine
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Molecular Weight

135.13 g/mol
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Solubility

>20.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320694
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

452-06-2
Record name 2-Aminopurine
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Record name 2-Aminopurine
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Record name 2-aminopurine
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Record name 1H-purin-2-amine
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Mechanisms of Action and Biological Impact

Mutagenic Properties of 2-Aminopurine

This compound (2AP) is a well-documented mutagenic agent, recognized for its ability to induce specific types of genetic alterations. researchgate.netnih.govnih.gov As a base analog of adenine (B156593), it can be incorporated into DNA during replication. ontosight.ai Its mutagenic effects stem primarily from its capacity to cause both transition and frameshift mutations. researchgate.netnih.govbrainly.in The primary mechanism for transition mutations is direct mispairing, while frameshift mutations are often an indirect consequence of saturating the mismatch repair (MMR) system. researchgate.netnih.gov

Induction of Transition Mutations (A:T to G:C and G:C to A:T)

This compound is known to cause transition mutations, which are substitutions of a purine (B94841) for another purine (A ↔ G) or a pyrimidine (B1678525) for another pyrimidine (T ↔ C). nih.gov Specifically, 2AP induces both A:T to G:C and G:C to A:T transitions. nih.govasm.org The former is generally observed more frequently. nih.gov The core of this mutagenic activity lies in its ambiguous base-pairing properties. While it predominantly pairs with thymine (B56734), mimicking adenine, it can also mispair with cytosine. wikipedia.org

The process begins when 2AP is incorporated into a new DNA strand opposite a thymine. In subsequent rounds of replication, this incorporated 2AP can then mispair with cytosine. This leads to a C being inserted into the newly synthesized strand instead of a T. In the following replication cycle, this C will correctly pair with a G, completing the A:T to G:C transition. Conversely, to induce a G:C to A:T transition, 2AP can mispair with cytosine during replication. In the next round of replication, this 2AP will then pair with thymine, resulting in a T being incorporated instead of a C, ultimately leading to a T:A base pair where a C:G pair once was.

The direct mispairing of this compound with cytosine is a key intermediate step in the induction of transition mutations. researchgate.netnih.govacs.org This interaction is significantly more frequent than the mispairing of adenine with cytosine. acs.org Several structural configurations for the 2AP-C mispair have been proposed and studied, including those involving rare tautomeric forms, protonated bases, and neutral wobble structures. acs.orgnih.govacs.org

Early theories on the mutagenicity of 2AP suggested that it had a higher propensity to exist in its rare imino tautomeric form compared to adenine. acs.org This imino tautomer of 2AP was proposed to form a stable base pair with cytosine, fitting within the regular Watson-Crick geometry. acs.org Tautomerism, the process of proton transfer within a molecule, can lead to structural isomers that alter base-pairing properties and are often associated with spontaneous point mutations. researchgate.net While the amino form of 2AP is predominant, the potential for it to shift to the imino form and mispair with cytosine was considered a primary mutagenic mechanism. acs.org However, subsequent research has also highlighted the importance of other pairing configurations. acs.org

The interaction between this compound and cytosine is not limited to a single conformation. acs.orgresearchgate.net Studies have revealed an equilibrium between a neutral "wobble" base pair and a protonated Watson-Crick-like structure. nih.govresearchgate.net At neutral pH, both of these forms are energetically similar. researchgate.net

The protonated Watson-Crick configuration involves the protonation of the 2AP residue, which allows it to form a base pair with cytosine that has a geometry similar to a standard Watson-Crick pair. acs.orgacs.orgnih.gov The apparent pK value for the transition between the neutral and protonated forms is approximately 5.9-6.0. nih.gov

The neutral wobble configuration provides an alternative structure for the 2AP-C mispair that does not require protonation or a rare tautomeric form. acs.orgresearchgate.net The geometry of a wobble base pair differs from the canonical Watson-Crick pairing. oup.com The existence of this equilibrium between the wobble and protonated Watson-Crick structures is a critical factor in the mutagenic potential of 2AP. nih.govresearchgate.net

The frequency of this compound-induced mutations can be significantly influenced by the cellular concentrations of deoxynucleoside triphosphates (dNTPs). nih.gov Specifically, the balance between dCTP and TTP pools plays a crucial role in the formation of 2AP-C mispairs. nih.gov

A model for 2AP mutagenesis predicts that conditions favoring the formation of 2AP-C mispairs will enhance its mutagenic effects. nih.gov Research using a mutant T-lymphosarcoma cell line with abnormally high dCTP and low TTP levels demonstrated a three- to fivefold increase in mutability by 2AP. nih.gov This enhanced mutability was reversed by the addition of thymidine, which lowered the dCTP pool and raised the TTP pool. nih.gov Conversely, creating an abnormally high TTP/dCTP ratio suppressed 2AP-induced mutagenesis significantly. nih.gov These findings support the hypothesis that imbalances in dNTP pools directly impact the mispairing mechanism of 2AP in inducing A:T to G:C transitions. nih.gov

Frameshift Mutations

In addition to transition mutations, this compound can also induce frameshift mutations. researchgate.netnih.govnih.govbrainly.in Unlike transition mutations that primarily result from direct mispairing, 2AP-induced frameshifts are thought to occur through an indirect mechanism. researchgate.netnih.gov This indirect pathway involves the saturation of the mismatch repair (MMR) system. researchgate.netnih.govbrainly.in The MMR system is responsible for correcting errors made during DNA replication, including slipped-strand intermediates that can lead to frameshifts. researchgate.net By creating numerous 2AP-C mispairs, 2AP can overwhelm the capacity of the MMR system. researchgate.netnih.gov This saturation leaves other replication errors, such as insertions or deletions in repetitive sequences, unrepaired, leading to an increased frequency of frameshift mutations. researchgate.net

Research Findings on this compound Mutagenesis

FindingOrganism/SystemKey ResultReference(s)
Mutation Types Escherichia coliInduces both transition and frameshift mutations. researchgate.net, nih.gov, nih.gov, brainly.in
Transition Specificity Escherichia coliCauses both A:T → G:C and G:C → A:T transitions, with the former being more frequent. asm.org, nih.gov
Mispairing Partner In vitro / E. coliMispairs with cytosine as an intermediate for transition mutations. researchgate.net, nih.gov, acs.org
Structural Basis of Mispairing In vitro (NMR, UV, fluorescence)An equilibrium exists between neutral wobble and protonated Watson-Crick structures for the 2AP-C mispair. researchgate.net, nih.gov
Effect of dNTP Pools Mouse T-lymphosarcoma cellsHigh dCTP/TTP ratio enhances 2AP mutability; high TTP/dCTP ratio suppresses it. nih.gov
Frameshift Mechanism Escherichia coliFrameshifts are largely due to saturation of the mismatch repair (MMR) system. researchgate.net, nih.gov

Role in Mismatch Repair Pathway Saturation

This compound is recognized for inducing mutations through two primary mechanisms: direct mispairing with cytosine and the indirect saturation of the mismatch repair (MMR) system. brainly.inresearchgate.netnih.gov The MMR system is a crucial cellular defense mechanism that corrects errors made during DNA replication. However, the introduction of 2-AP can overwhelm this system. brainly.inresearchgate.netnih.gov

The presence of 2-AP in DNA, particularly in 2-AP•C mispairs, is recognized by MMR proteins like MutS and MutL. researchgate.net This recognition and binding can lead to the sequestration of these essential repair proteins. When the concentration of mismatches increases due to 2-AP, the MMR system can become saturated, a phenomenon where the repair machinery is unable to keep up with the rate of errors. nih.govmdpi.com This saturation is thought to be a result of the limitation of MutL proteins. mdpi.com Consequently, other replication errors, such as slipped-strand intermediates that lead to frameshift mutations, may go unrepaired. researchgate.net While direct mispairing is the primary cause of transition mutations stimulated by 2-AP, the saturation of the MMR pathway is a significant contributor to the occurrence of frameshift mutations. researchgate.netnih.gov

Quantum-Chemical Insights into Mutagenicity

Quantum-chemical calculations have provided a deeper understanding of the mutagenic properties of this compound at a sub-molecular level. tandfonline.com These theoretical studies have investigated the stability and pairing properties of different forms of 2-AP. It has been proposed that the mutagenicity of 2-AP is not primarily due to the formation of its rare imino tautomer (2-AP*). rsc.orgrsc.org

Instead, research suggests that the mutagenic pressure of 2-AP arises from its ability to induce tautomerization in the base it is paired with. For instance, within a 2-AP•T pair that has a standard Watson-Crick geometry, 2-AP can facilitate the transformation of thymine (T) into its rare enol tautomer (T), resulting in a wobble pair, 2-AP•T(w). rsc.org This process is believed to occur with a significantly higher probability than the spontaneous tautomerization seen in a normal A•T pair. rsc.org

Quantum mechanical methods have also been employed to analyze the pairing of 2-AP with cytosine (C). researchgate.net These calculations predict that at a neutral pH, a neutral wobble base pair and a Watson-Crick-like base pair with a protonated 2-AP are energetically similar. researchgate.net The equilibrium between these forms is sensitive to the local environment within the DNA helix. researchgate.net Furthermore, it has been established that the mutagenic imino tautomer of 2-AP (2AP*) is capable of inducing transversion mutations by pairing with guanine (B1146940) (G) in a wobble conformation. rsc.org

Interference with Nucleic Acid Metabolism and Processes

As a base analogue, this compound can interfere with the normal metabolism and processing of nucleic acids. researchgate.net Once inside the cell, the free base can be converted into a deoxynucleoside, which is then phosphorylated to its di- and triphosphate forms, allowing it to be incorporated into DNA. asm.org This process positions 2-AP as an analogue of both adenine and guanine, depending on the specific enzymatic reaction. asm.org For example, it is converted from a monophosphate to a diphosphate (B83284) by guanylate kinase, yet it tends to replace adenine during DNA synthesis by purified DNA polymerases. asm.org

The incorporation of this compound into DNA has a significant impact on the fidelity of DNA replication and the efficiency of error correction mechanisms. nih.govresearchgate.net Its presence can lead to both transition and frameshift mutations. brainly.inresearchgate.net The primary mechanism for transition mutations is the direct mispairing of 2-AP with cytosine. researchgate.netnih.gov

The competition between the excision of a misinserted base by proofreading and the incorporation of the next nucleotide is a key factor in determining replication fidelity. annualreviews.org Studies with T4 DNA polymerase have shown that the rate of this compound incorporation is influenced by this competition. annualreviews.org

This compound deoxynucleoside triphosphate serves as a substrate for various DNA polymerases, though its utilization can differ between enzymes. asm.org For instance, E. coli DNA polymerase uses the 2-AP triphosphate more effectively than the T5 phage-induced DNA polymerase. asm.org The ability of DNA polymerases to incorporate 2-AP is a critical step in its mutagenic pathway. pnas.org Different polymerases exhibit varying degrees of fidelity when encountering 2-AP. For example, the mutator (L56) and wild-type (43+) DNA polymerases of T4 bacteriophage incorporate 2-AP more readily than the antimutator (L141) variant. pnas.org

The table below summarizes the in vivo incorporation of this compound by different T4 bacteriophage DNA polymerase alleles.

T4 DNA Polymerase AlleleMoles of 2-AP per mole of Thymine
Mutator (L56)1/1500 pnas.org
Wild-type (43+)1/1600 pnas.org
Antimutator (L141)1/8900 pnas.org

The interaction between DNA polymerases and DNA containing this compound can induce significant conformational changes in both the enzyme and the DNA substrate. acs.orgpsu.edu These changes can be monitored using the fluorescent properties of 2-AP. nih.govresearchgate.netneb.com When 2-AP is incorporated into DNA, its fluorescence is typically quenched due to stacking interactions with neighboring bases. oup.comresearchgate.net However, binding by a DNA polymerase can cause unstacking, leading to an increase in fluorescence intensity. nih.gov

Studies using stopped-flow fluorescence with DNA polymerase β have identified multiple conformational changes during the catalytic cycle. acs.orgpsu.edu Two distinct phases of fluorescence change are observed upon the incorporation of a correct nucleotide opposite a 2-AP in the template. A fast phase is attributed to a conformational change induced by the binding of the nucleotide triphosphate, while a slower, rate-limiting phase is associated with a conformational change that occurs before the chemical bond is formed. acs.orgpsu.edu Placing 2-AP one base after the templating base has been shown to enhance the fluorescence signal, suggesting a significant change in base stacking at this position during nucleotide incorporation. acs.org

This compound is a valuable tool for studying the exonucleolytic proofreading activity of DNA polymerases. nih.govresearchgate.netneb.com Proofreading is the process by which polymerases remove misincorporated nucleotides from the growing DNA strand. annualreviews.org This process requires the transfer of the primer end from the polymerase active site to the exonuclease active site. oup.com

The fluorescence of 2-AP can be used to monitor this active site switching in real-time. oup.com For example, a DNA substrate with 2-AP at the 3' end of the primer will have quenched fluorescence. researchgate.net When the polymerase's 3'→5' exonuclease cleaves the 2-AP, it is released from the DNA, and its fluorescence is restored. researchgate.net This principle forms the basis of sensitive assays to measure exonuclease activity. acs.org

Studies with bacteriophage T4 DNA polymerase have shown that it recognizes a terminal 2-AP•T base pair as a mismatch and preferentially proofreads it. oup.com The efficiency of this proofreading is influenced by the specific DNA polymerase and its associated domains. For instance, the β-hairpin structure in the exonuclease domain of T4 and RB69 DNA polymerases is crucial for facilitating the strand separation required for proofreading. nih.gov

Effects on Transcription and RNA Polymerase Activity

The chemical compound this compound (2-AP), a fluorescent analog of adenine, has been instrumental in elucidating the mechanisms of transcription and the activity of RNA polymerase (RNAP). Its unique properties allow it to serve as a probe for conformational changes in DNA and RNA during the transcription process.

Research has shown that this compound can have varied effects on transcription depending on the specific RNA polymerase and the context of its incorporation. For instance, while 2-AP strongly blocks the activity of the single-subunit T7 RNA polymerase, it does not significantly impede human RNA polymerase II (Pol II) in vitro or in human cells. nih.govresearchgate.net In studies with human Pol II, no mutant transcripts were detected as a result of 2-AP incorporation, suggesting it does not lead to transcriptional mutagenesis in this system. nih.govresearchgate.net

The inhibitory effect of 2-AP on T7 RNA polymerase is linked to its influence on the minor groove of the DNA, where alterations in hydrogen bonding can create a barrier to transcription elongation. nih.gov The wobble base pair formed between 2-AP and uracil (B121893) (U) presents a more significant block to T7 RNAP than the 2,6-diaminopurine (B158960) (Z)-U base pair. nih.gov

Furthermore, this compound has been utilized as a tool to investigate the initiation and elongation phases of transcription. nih.govoup.com By substituting 2-AP for deoxyadenosine (B7792050) in promoter DNA, researchers can monitor real-time kinetics of the interaction between T7 RNA polymerase and its promoter. nih.gov These studies have revealed a two-step binding mechanism, starting with an initial weak complex that then isomerizes into a tightly bound, open promoter complex. nih.gov

In the context of mitochondrial transcription, 2-AP fluorescence studies have been used to map the melted region of the promoter DNA in the open complex formed by the mitochondrial RNA polymerase Rpo41 and its initiation factor Mtf1. oup.com These experiments have shown that the region from -4 to +2 of the promoter is melted, with significant unstacking of the -4 and -3 base pairs. oup.com

Additionally, this compound has been observed to selectively block the transcriptional activation of certain cellular genes that are induced by viruses, double-stranded RNA, and interferons in human cells. nih.gov This inhibitory effect occurs at the transcriptional level, suggesting that 2-AP interferes with an early and common step in the signal transduction pathways that lead to the activation of these genes. nih.gov

Inhibition of Enzyme Activities (e.g., Adenosine (B11128) Deaminase)

This compound is a recognized inhibitor of adenosine deaminase (ADA), an important enzyme in purine metabolism that catalyzes the deamination of adenosine and deoxyadenosine to inosine (B1671953) and deoxyinosine, respectively. tandfonline.comnih.govtandfonline.com

Studies quantifying the inhibitory effects of various molecules on bovine spleen ADA have shown that this compound acts as a competitive inhibitor. tandfonline.comnih.govtandfonline.com In this type of inhibition, the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. The presence of the amino group on the purine ring is crucial for this inhibitory activity. tandfonline.com

The inhibition constant (KI) for this compound against bovine spleen adenosine deaminase has been determined to be 0.33 mM. tandfonline.comnih.govtandfonline.com This value indicates a moderate level of inhibition, comparable to that of other purine analogs like inosine (KI = 0.35 mM) and adenine (KI = 0.17 mM). tandfonline.comnih.gov The structural similarity of this compound to the natural substrate, adenosine, allows it to bind to the enzyme's active site, thereby preventing the substrate from binding and being converted to product.

The following table summarizes the competitive inhibition constants (KI) for this compound and related compounds against bovine spleen adenosine deaminase. tandfonline.comnih.govtandfonline.com

InhibitorKI (mM)
This compound 0.33
Adenine0.17
Inosine0.35
Purine1.1
4-Aminopyrimidine1.3
4-Hydroxypyridine1.4
4-Aminopyridine1.8
Phenylhydrazine0.25

This table is based on data from studies on bovine spleen adenosine deaminase. tandfonline.comnih.govtandfonline.com

It is noteworthy that human adenosine deaminase-like protein 1 (ADAL1) has also been shown to act on N6- or O6-substituted this compound nucleoside monophosphates, indicating that this compound derivatives can be substrates for certain deaminase enzymes. acs.org

2 Aminopurine As a Fluorescent Probe in Biomolecular Studies

Principles of Fluorescence

The application of 2-aminopurine as a molecular probe is grounded in its fundamental photophysical properties. When 2AP absorbs a photon of light, it is elevated to an excited electronic state. It can then return to the ground state through several pathways, one of which is the emission of a photon, a process known as fluorescence. The efficiency and characteristics of this fluorescence are dictated by the interplay of various factors, including the molecule's intrinsic properties and its interactions with the surrounding environment.

A key characteristic that makes this compound an effective fluorescent probe is its high fluorescence quantum yield in aqueous solution. The quantum yield, which represents the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. For 2AP in aqueous solution, the quantum yield is approximately 0.65 to 0.68. cambridge.orgnih.gov This is in stark contrast to the natural DNA bases like adenine (B156593), which have quantum yields on the order of 10-4. cambridge.org The high intrinsic fluorescence of 2AP provides a strong signal that can be readily detected and monitored.

The significant difference in fluorescence quantum yield between this compound and adenine, despite their structural similarity, is a subject of detailed photophysical study. nih.govpnas.orgpnas.org Theoretical models suggest that the different properties arise from the relaxation pathways of the excited state. In adenine, the absorbed energy is primarily dissipated through very fast, non-radiative processes, effectively quenching fluorescence. pnas.orgpnas.org In contrast, the excited state of this compound has a higher barrier to these non-radiative decay pathways, allowing for a greater probability of returning to the ground state via the emission of a fluorescent photon. pnas.orgpnas.org

Table 1: Comparative Fluorescence Quantum Yields

CompoundQuantum Yield (Φ) in Aqueous Solution
This compound~0.65 - 0.68
Adenine~10-4

The fluorescence of this compound is characterized by specific excitation and emission spectra. In aqueous solutions, 2AP typically exhibits an excitation maximum around 305-310 nm and an emission maximum at approximately 370 nm. cambridge.orgoup.comnih.gov A significant advantage of these spectral properties is that the excitation maximum is red-shifted compared to the absorption of natural nucleic acids and aromatic amino acids. cambridge.org This allows for the selective excitation of the 2AP probe without significantly exciting other components of a DNA-protein complex, thereby simplifying experimental analysis. cambridge.org

The spectral properties of 2AP are sensitive to the polarity of its environment. cambridge.org In nonpolar solvents, the emission spectrum shifts to shorter wavelengths (a blue shift), and the quantum yield decreases. cambridge.orgacs.org Conversely, in solvents with a higher dielectric constant, the emission spectrum tends to shift to longer wavelengths (a red shift). nih.gov When incorporated into a DNA duplex, the emission maximum of 2AP remains around 370 nm, largely unchanged from that of the free nucleoside. cambridge.org However, the excitation spectrum can exhibit shifts depending on the context. For instance, the melting of a DNA duplex containing 2AP can lead to a blue shift in the excitation spectrum, consistent with increased exposure of the probe to the aqueous solvent. nih.gov

When this compound is incorporated into a DNA or RNA strand, its fluorescence is significantly reduced, or "quenched." nih.gov This quenching is the cornerstone of its utility as a probe, as the degree of quenching is a sensitive indicator of the local nucleic acid conformation and dynamics. nih.govacs.org The reduction in quantum yield upon incorporation can be by a factor of 10 to 100. cambridge.org This phenomenon is primarily attributed to interactions with the neighboring nucleobases. nih.gov

The primary mechanism for the quenching of this compound fluorescence within a nucleic acid sequence is base stacking. cambridge.orgpnas.orgpnas.org This involves non-covalent interactions between the planar aromatic rings of 2AP and the adjacent bases. The efficiency and nature of this quenching are dependent on the identity of the neighboring bases. pnas.orgpnas.org

Theoretical and experimental studies have revealed two distinct quenching mechanisms based on the type of flanking base: wustl.edupnas.orgpnas.orgnih.gov

Static Quenching: When 2AP is stacked with other purine (B94841) bases (adenine or guanine), the quenching is predicted to be static. This mechanism involves the formation of a non-fluorescent ground-state complex, where the electronic orbitals of 2AP and the adjacent purine mix. pnas.orgpnas.org

Dynamic Quenching: When 2AP is stacked with pyrimidine (B1678525) bases (cytosine or thymine), the quenching is predicted to be dynamic. This process occurs after excitation and involves the formation of a low-lying, non-emissive excited state (a "dark state"). pnas.orgpnas.org

These different quenching mechanisms result in distinct, experimentally measurable fluorescence lifetimes and quantum yields, providing detailed information about the local sequence environment. pnas.orgpnas.org The short decay times observed for 2AP in a duplex are attributed to the fully stacked state, while longer lifetimes are associated with more unstacked or solvent-exposed conformations. pnas.org

The fluorescence of this compound is not a static property but is highly dependent on its molecular context. pnas.org This sensitivity allows it to report on a variety of structural and dynamic features of nucleic acids.

Temperature: Changes in temperature can alter the stacking equilibrium of DNA. uab.edu As temperature increases, the stacking interactions become less stable, leading to an increase in the unstacked population of 2AP and a corresponding increase in fluorescence. pnas.org The temperature dependence of the 2AP excitation spectrum can also vary depending on the neighboring bases. uab.edu

Solvent: The solvent environment plays a crucial role. As previously noted, changes in solvent polarity affect the quantum yield and spectral positions of 2AP. cambridge.org Increased exposure to the aqueous solvent, for example during DNA melting or "breathing," can lead to an increase in fluorescence intensity. nih.gov

Flanking Bases: The identity of the bases immediately adjacent to the 2AP probe has a profound effect on its fluorescence due to differences in stacking interactions and quenching efficiencies. pnas.orguab.edu For example, the quenching effect is generally stronger for purine neighbors than for pyrimidine neighbors. pnas.org

Bound Proteins: The binding of proteins to DNA can significantly alter the local conformation of the nucleic acid, which is in turn reported by changes in 2AP fluorescence. pnas.org For instance, if a protein binding event causes the 2AP to become unstacked or "flipped out" of the DNA helix, a dramatic increase in fluorescence intensity is often observed. nih.gov This makes 2AP an invaluable tool for studying DNA-protein interactions. nih.gov

Recent research has revealed an additional layer of complexity in the fluorescence quenching of this compound, involving its different tautomeric forms. Purines can exist in different isomeric forms, known as tautomers, which differ in the position of a hydrogen atom. For 2AP, the 7H and 9H tautomers are of particular interest. researchgate.netnih.gov

Studies have shown that ions commonly used in biological buffers can act as quenchers of 2AP fluorescence. acs.org Notably, this quenching can be tautomer-specific. For example, in phosphate (B84403) buffers, the H₂PO₄⁻ ion quenches the 7H tautomer more effectively, whereas the HPO₄²⁻ ion has a more pronounced effect on the 9H tautomer. acs.org This quenching is not a simple collisional mechanism but appears to involve transient interactions between the excited state of the 2AP tautomers and the buffer ions. acs.org Other buffers, such as MOPS and HEPES, also cause significant quenching, while TRIS buffer has a negligible effect. acs.org These findings highlight the importance of considering the specific buffer composition when interpreting quantitative 2AP fluorescence data. acs.org

Quenching Mechanisms in Nucleic Acid Environments

Applications in DNA Structure and Dynamics

This compound has been extensively employed to elucidate various aspects of DNA structure, dynamics, and its interactions with other molecules. nih.govoup.com Because 2AP can form a stable base pair with thymine (B56734) with minimal distortion of the DNA duplex, it can be site-specifically incorporated into oligonucleotides to report on local conformational changes. acs.orgbham.ac.uk The fluorescence properties of 2AP, such as its quantum yield and lifetime, are sensitive to base stacking, solvent exposure, and the flexibility of the DNA backbone. acs.orgnih.gov

The fluorescence of this compound is highly sensitive to its immediate environment within a DNA duplex, making it an excellent probe for local DNA conformation. acs.org The degree of fluorescence quenching of 2AP is directly related to the extent of its stacking with neighboring bases. acs.orgnih.gov This relationship allows for the detailed study of sequence-dependent variations in DNA structure and dynamics.

Research has shown that the fluorescence quenching of 2AP in DNA is primarily due to a combination of static and dynamic quenching mechanisms arising from interactions with adjacent bases. acs.orgnih.gov Static quenching results from the formation of non-fluorescent ground-state complexes, largely through aromatic stacking, while dynamic quenching occurs through collisional interactions. acs.orgnih.gov The sensitivity of 2AP fluorescence to these interactions enables the detection of subtle conformational changes, such as those induced by protein binding or DNA damage. acs.org

ParameterObservationImplication for DNA Conformation
Fluorescence Quantum YieldDecreases significantly when 2AP is incorporated into a DNA duplex compared to the free nucleoside.Indicates efficient quenching due to base stacking in the helical structure.
Fluorescence LifetimeShows complex decay kinetics, often requiring multiple exponential components to fit the data.Reflects the heterogeneous conformational landscape of the DNA and the dynamic nature of base stacking.
Emission WavelengthExhibits only small changes upon incorporation into DNA. acs.orgSuggests that the quenching mechanism is not primarily due to changes in the polarity of the microenvironment. acs.org

The temperature-dependent fluorescence of this compound can be used to monitor the stability and melting of DNA duplexes. As a DNA duplex undergoes thermal denaturation, the ordered, stacked structure is disrupted, leading to a significant increase in 2AP fluorescence. nih.gov This property allows for the determination of melting temperatures (Tm) of DNA duplexes and provides insights into the thermodynamics of DNA hybridization.

Studies have demonstrated a clear correlation between the increase in 2AP fluorescence and the cooperative melting of the DNA duplex, as measured by traditional UV absorbance methods. nih.gov This fluorescence-based approach offers a sensitive alternative for monitoring DNA melting, particularly for complex systems or when working with low DNA concentrations.

Abasic (AP) sites are common DNA lesions that can arise from spontaneous hydrolysis or enzymatic removal of a damaged base. oup.com this compound has been instrumental in studying the structural and dynamic consequences of these lesions. oup.comnih.govnih.gov By placing 2AP opposite or adjacent to an abasic site, researchers can probe the local conformational changes induced by the lesion. oup.comnih.gov

Studies have shown that a 2AP base positioned opposite an abasic site (AB-APopp) exhibits significantly less stacking and is more exposed to the solvent compared to when it is in a normal duplex. oup.comnih.gov This suggests that the absence of a base-pairing partner leads to a more flexible and disordered local structure. oup.comnih.gov Time-resolved fluorescence experiments have revealed that the DNA at an abasic site can exist in an equilibrium between a "closed" state, where the 2AP is relatively stacked, and an "open" state, where it is more solvent-exposed. nih.gov The binding of divalent cations can shift this equilibrium towards the open conformation. nih.gov

2AP Position Relative to Abasic SiteKey FindingStructural Interpretation
Opposite the abasic site (AB-APopp)Significantly increased fluorescence and solvent accessibility. oup.comnih.govThe 2AP base is largely unstacked and resides in a more flexible, solvent-exposed environment. oup.comnih.gov
Adjacent to the abasic site (AB-APadj)Fluorescence quenching is observed, but can be destabilized depending on the strand and sequence context. nih.govStacking interactions are partially maintained but can be perturbed by the presence of the nearby lesion. nih.gov

Expansions of trinucleotide repeat sequences are associated with a number of neurodegenerative diseases. nih.govnih.govacs.org These repetitive sequences can form stable secondary structures, such as hairpins, which are implicated in the expansion mechanism. nih.govnih.govacs.org this compound has been used to probe the local structure and thermodynamics of these hairpins. nih.govnih.govacs.org

By systematically substituting adenine residues with 2AP at different positions within a (CAG)8 repeat sequence, researchers have been able to map the local environment of the hairpin structure. nih.govnih.govacs.org Fluorescence intensity and acrylamide (B121943) quenching experiments have revealed that bases in the vicinity of the loop are more exposed to the solvent, consistent with a stem-loop conformation. nih.govnih.govacs.org These studies provide valuable insights into the structural features of trinucleotide repeats that may contribute to their instability and expansion.

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are found in telomeres and gene promoter regions. nih.gov this compound has been utilized as a fluorescent probe to investigate the folding, stability, and loop conformations of G-quadruplexes. nih.gov The fluorescence of 2AP is sensitive to the conformational changes that occur upon G-quadruplex formation and can be used to monitor these transitions. nih.gov

Fluorescence lifetime measurements of 2AP-substituted telomeric G-quadruplex sequences have revealed multiple transitions during the folding process induced by potassium ions. nih.gov Furthermore, the accessibility of 2AP to quenchers can provide information about its location within the G-quadruplex structure, helping to distinguish between different loop conformations. nih.gov For instance, 2-AP incorporated into propeller-like loops of parallel or hybrid G-quadruplexes exhibits a strong fluorescence signal, whereas its fluorescence is quenched in diagonal and lateral loops. rsc.org

Applications in RNA Structure and Dynamics

Similar to its applications in DNA, this compound is a powerful probe for studying the structure and dynamics of RNA. nih.govwustl.eduacs.org Since 2AP can form a base pair with uracil (B121893), it can be incorporated into RNA molecules to replace adenine-uracil pairs with minimal structural perturbation. nih.gov It is particularly useful for probing single-stranded regions, such as loops and bulges, where its fluorescence is highly sensitive to the degree of base stacking and conformational dynamics. nih.gov

Studies have utilized 2AP to monitor RNA folding, hairpin loop dynamics, and magnesium-dependent conformational changes. nih.govwustl.edu Acrylamide quenching experiments with 2AP-labeled RNA have shown that the solvent accessibility of the probe is highly sensitive to the local secondary structure. nih.gov For example, a base-paired 2AP is relatively inaccessible to solvent, while a 2AP in a single-base bulge is highly accessible. nih.gov These approaches provide detailed information on the conformational ensembles of RNA molecules in solution. wustl.edu

Studies of Ribozymes (e.g., Hammerhead Ribozyme)

The catalytic activity of ribozymes, such as the hammerhead ribozyme, can be effectively studied using this compound. By strategically placing 2AP within the ribozyme's substrate, researchers can monitor the cleavage reaction in real time. nih.gov A study on the hammerhead ribozyme utilized a substrate with 2AP incorporated at a position proximal to the cleavage site. nih.gov Upon cleavage of the substrate by the ribozyme, the local environment of the 2AP molecule is altered, resulting in a significant change in its fluorescence. nih.gov This change provides a direct and continuous signal of the ribozyme's catalytic activity, allowing for the determination of reaction kinetics. nih.gov

For instance, the cleavage of a 2AP-labeled substrate by the hammerhead ribozyme leads to a dramatic alteration in fluorescence, which can be used to calculate pseudo-first-order rate constants. nih.gov These fluorescence-based measurements have been shown to be consistent with results obtained from traditional radioactive labeling methods. nih.gov

Table 1: Application of this compound in Hammerhead Ribozyme Studies

Experimental SetupObservationSignificanceReference
2AP incorporated near the cleavage site of a hammerhead ribozyme substrate.Dramatic change in fluorescence upon substrate cleavage.Allows for real-time monitoring of ribozyme activity and determination of kinetic parameters. nih.gov

Probing Secondary and Tertiary Structures of RNA

This compound is a powerful tool for elucidating the structural details of RNA molecules, including their secondary and tertiary structures. The fluorescence of 2AP is highly dependent on its local environment, making it a sensitive reporter of base stacking and conformational dynamics. nih.gov By incorporating 2AP at specific sites within an RNA molecule, researchers can gain insights into the local structure and how it changes under different conditions. nih.gov

Monitoring RNA Folding Kinetics and Conformational Changes

The sensitivity of this compound's fluorescence to its environment makes it an excellent probe for monitoring the kinetics of RNA folding and other conformational changes in real time. nih.gov As an RNA molecule folds into its functional three-dimensional structure, the environment around a strategically placed 2AP molecule changes, leading to a corresponding change in fluorescence. nih.gov

By using techniques like stopped-flow fluorescence spectroscopy, researchers can track these changes on a millisecond timescale, providing detailed information about the folding pathway and the rates of different folding steps. nih.gov For example, studies on model RNA hairpins have used 2AP to monitor the transition from a denatured state to a folded state, revealing thermodynamic and kinetic parameters of the folding process. nih.gov

Table 2: Monitoring RNA Folding with this compound

RNA System2AP PositionObservationInformation GainedReference
Model RNA HairpinWithin the stem, loop, or an unpaired baseChanges in fluorescence intensity and lifetime upon thermal denaturation or addition of urea/cations.Thermodynamic parameters and folding mechanisms under different conditions. nih.gov

Applications in DNA-Protein and RNA-Protein Interactions

This compound has been extensively used to study the intricate interactions between nucleic acids and proteins. bham.ac.uk The binding of a protein to DNA or RNA can induce localized conformational changes, which can be detected by monitoring the fluorescence of a strategically placed 2AP molecule. bham.ac.uk This approach has provided valuable insights into the mechanisms of various DNA and RNA binding proteins, including polymerases, methyltransferases, and repair enzymes. bham.ac.uknih.gov

Detection of Enzyme-Induced Conformational Changes in Nucleic Acids

The binding of an enzyme to its nucleic acid substrate often involves conformational changes in both the enzyme and the nucleic acid. These changes can be readily detected using this compound. For instance, studies on DNA polymerases have utilized 2AP to monitor conformational transitions during the process of nucleotide incorporation. nih.govoup.com

When RB69 DNA polymerase binds to a primer/template DNA containing 2AP at the templating position, a significant increase in fluorescence is observed. oup.com Subsequent binding of the correct deoxynucleoside triphosphate (dNTP) leads to a quenching of this fluorescence, indicating a conformational change associated with the formation of the catalytically competent ternary complex. nih.govoup.com

Table 3: Enzyme-Induced Conformational Changes Detected by this compound

EnzymeNucleic Acid SubstrateObservationInterpretationReference
RB69 DNA PolymerasePrimer/template DNA with 2AP at the templating position~6-fold increase in fluorescence upon enzyme binding, followed by quenching upon dNTP binding.Conformational changes associated with binary and ternary complex formation. oup.com
DNA Polymerase I (Klenow Fragment)Primer/template DNA with 2AP at the templating positionFluorescence changes associated with dNTP binding and incorporation.Distinct conformations for correct and incorrect nucleotide incorporation. nih.gov

Real-Time Monitoring of DNA Base Flipping

A dramatic example of an enzyme-induced conformational change is DNA base flipping, a mechanism employed by many DNA methyltransferases and repair enzymes. In this process, a target base is rotated out of the DNA helix and into the enzyme's active site. nih.gov The use of this compound has been instrumental in studying this phenomenon. oup.comoup.com

When 2AP is substituted for the target base, its flipping out of the stacked helical environment leads to a dramatic increase in its fluorescence. oup.comoup.com This provides a direct and powerful assay for monitoring base flipping in real time. For example, the C5-cytosine DNA methyltransferase M.HhaI induces a 54-fold increase in the fluorescence of a 2AP-substituted target site, providing clear evidence of base flipping. oup.comoup.com Similarly, the N6-adenine DNA methyltransferase M.TaqI causes a 13-fold enhancement in fluorescence. oup.com

Table 4: this compound Fluorescence Enhancement upon DNA Base Flipping

EnzymeTarget SequenceFluorescence Enhancement (fold)Reference
M.HhaI (C5-cytosine DNA methyltransferase)5'-GCGC-3' (target C replaced with 2AP)54 oup.comoup.com
M.TaqI (N6-adenine DNA methyltransferase)Target A replaced with 2AP13 oup.com

Kinetic Parameter Determination for Enzyme-Catalyzed Reactions

The real-time monitoring capabilities of this compound fluorescence also allow for the determination of key kinetic parameters of enzyme-catalyzed reactions, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). nih.govoup.com By measuring the initial reaction rates at various substrate concentrations, a Michaelis-Menten plot can be constructed, from which Km and Vmax can be derived. jasco-global.comutah.edu

In a study of DNA polymerase alpha, this compound was used as a template base to investigate the incorporation of both the correct nucleotide (dTMP) and an incorrect nucleotide (dCMP). nih.gov The kinetic parameters obtained from this study revealed that the fidelity of the polymerase is primarily governed by differences in the Km for the correct and incorrect nucleotides, rather than differences in Vmax. nih.govnih.gov

Table 5: Kinetic Parameters Determined Using this compound Fluorescence

EnzymeSubstrateKinetic ParameterFindingReference
DNA Polymerase AlphaTemplate with this compoundRatio of Km values (KCm/KTm)25 ± 6 nih.gov
Ratio of Vmax values (VCmax/VTmax)Indistinguishable nih.gov

Studies of DNA Repair Enzymes

The fluorescence of this compound is highly quenched when it is stacked within the DNA double helix. However, conformational changes in the DNA, such as those induced by the binding of a DNA repair enzyme, can alter this stacking and lead to a significant increase in fluorescence intensity. This property has been harnessed to investigate the mechanisms of various DNA repair enzymes.

One area of study involves DNA methyltransferases, enzymes that can be involved in DNA repair processes. The binding of these enzymes can cause the flipping of a target base out of the DNA helix, a process that can be readily detected by placing this compound at or near the target site. A significant increase in this compound fluorescence is observed upon enzyme binding, providing a real-time signal of this base-flipping event. This approach has been instrumental in characterizing the interaction of enzymes like M.HhaI, a C5-cytosine DNA methyltransferase, with their DNA substrates.

In the context of base excision repair, this compound has been employed to study enzymes such as uracil-DNA glycosylase (UDG). By incorporating this compound opposite a uracil base in a DNA duplex, the excision of the uracil by UDG can be monitored. The removal of the uracil base leads to the formation of an abasic site and a corresponding change in the local DNA structure, which alters the fluorescence of the opposing this compound. This provides a continuous kinetic assay to measure UDG activity. oup.com Furthermore, studies have shown that when UDG binds to the abasic site, the unstacked this compound can re-stack within the helix, suggesting that such conformational shifts may be a common feature of how other DNA repair enzymes recognize and bind to abasic sites. oup.com

While direct mechanistic studies of mismatch repair proteins like MutS using this compound are less common, the general principle of using fluorescent probes to detect conformational changes in DNA upon protein binding is a cornerstone of such investigations. acs.org Similarly, while detailed studies on alkyladenine DNA glycosylase using this compound as the primary probe are not extensively documented, the known mechanisms of this enzyme, which involve base flipping, suggest the potential for this compound to be a valuable tool in future research. nih.govumich.edu

Investigation of DNA Polymerase Function and Fidelity

This compound has proven to be an exceptionally powerful probe for dissecting the complex mechanisms of DNA polymerases, including their catalytic function and the fidelity of DNA replication. By strategically placing this compound within a DNA template, researchers can monitor the conformational changes that occur during nucleotide binding and incorporation.

When a DNA polymerase encounters a this compound in the template strand, the fluorescence of the 2AP can be monitored in real-time. The binding of a complementary nucleotide triphosphate (dNTP) to the active site of the polymerase often induces a conformational change in the enzyme, which in turn alters the environment of the this compound, leading to a change in its fluorescence signal. This has allowed for the detection of rapid, pre-steady-state conformational changes that are critical for nucleotide selection and incorporation. nih.gov

For instance, studies with the RB69 DNA polymerase have utilized this compound to detect dNTP-dependent conformational changes. When 2AP was placed at the templating position in a primer/template duplex, the binding of the correct dNTP (dTTP) resulted in fluorescence quenching. The rate of this quenching was found to be dependent on the dTTP concentration, allowing for the determination of kinetic parameters for this conformational change. nih.gov

Furthermore, this compound has been instrumental in distinguishing between the different steps of the polymerase reaction. By using dideoxy-terminated primers, which prevent the chemical step of nucleotide incorporation, researchers can isolate and study the initial binding and conformational changes. With a standard deoxy-primer, subsequent changes in fluorescence can be correlated with the rate of nucleotide incorporation itself. nih.gov

The fidelity of DNA polymerases, their ability to accurately select the correct nucleotide for incorporation, can also be investigated using this compound. By measuring the kinetics of incorporation of correct versus incorrect nucleotides opposite a this compound template, the discrimination ability of the polymerase can be quantified. Enzyme kinetic measurements have shown that for some polymerases, the discrimination between correct and incorrect nucleotides is governed by differences in the Michaelis constant (Km) rather than the maximum velocity (Vmax) of the reaction. nih.gov

Below is a data table summarizing key findings from studies using this compound to investigate DNA polymerase function:

DNA Polymerase2AP PositionObservationKinetic Parameter/Finding
RB69 DNA PolymeraseTemplating base (n)Rapid fluorescence quenching upon dTTP bindingRate and amplitude of quenching depend hyperbolically on dTTP concentration
RB69 DNA Polymerase5' to templating base (n+1)No detectable fluorescence change with ddP/T
RB69 DNA PolymeraseTemplating base (n) with dP/TRapid quenching followed by a slower quenchingSlower quenching rate constant similar to base incorporation rate
RB69 DNA Polymerase5' to templating base (n+1) with dP/TdNTP-dependent fluorescence enhancementRate comparable to dNMP incorporation
DNA Polymerase alphaTemplating this compoundCompetition between dTMP and dCMP incorporationdTMP inserted 22 times more frequently than dCMP, governed by Km discrimination

These studies highlight the remarkable utility of this compound as a sensitive reporter of the dynamic conformational changes that underpin the function and fidelity of DNA polymerases.

Methodologies and Techniques Utilizing 2 Aminopurine

Incorporation into Nucleic Acids

The site-specific incorporation of 2-aminopurine into DNA and RNA is essential for its use as a molecular probe. mendeley.com Autoradiographic studies have provided evidence of its successful incorporation into the DNA and RNA of plant cells. jst.go.jp It can be inserted in place of adenine (B156593), forming a stable base pair with thymine (B56734) in a Watson-Crick geometry or a less stable wobble pair with cytosine. pnas.orgpnas.org The deoxyribonucleoside triphosphate of 2-AP is efficiently utilized by DNA polymerases during in vitro and in vivo synthesis. pnas.org

The primary method for incorporating 2-AP into oligonucleotides at specific sites is through automated solid-phase synthesis. oup.comoup.com This process requires a this compound phosphoramidite, a specialized building block for the synthesizer. mendeley.comoup.com

Several synthetic routes have been developed to produce these phosphoramidites for both DNA and RNA synthesis. mendeley.comoup.com A common challenge is the protection of the exocyclic amino group of 2-AP, which is less nucleophilic than that of natural bases. oup.com Early methods involved the enzymatic preparation of this compound-2'-deoxyribonucleoside, but this was difficult to scale up and subsequent protection steps had low yields. oup.com

More robust chemical syntheses have since been established. For DNA, one method involves the conversion of deoxyguanosine to this compound-2'-deoxyribonucleoside. oup.com Another approach starts with the this compound ribonucleoside, protects the 2-amino group, reduces it to the deoxyribonucleoside, and then prepares the final phosphoramidite. oup.com For RNA synthesis, a practical path involves masking the N2-functionality of the this compound riboside with a protecting group like N-(di-n-butylamino)methylene, which is advantageous for producing long synthetic RNAs. mendeley.com Various protecting groups such as benzoyl (Bz), isobutyryl (ibu), and phenoxyacetyl (PAC) have been utilized for the amino group during synthesis. csic.es

The resulting this compound phosphoramidites can be used in standard DNA synthesizers with high coupling efficiency. oup.com The presence and correct location of the 2-AP residue in the final oligonucleotide can be verified, for instance, by treating the DNA with hot piperidine, which specifically cleaves at the modified site. oup.com

Protecting Group Strategy Starting Material Key Advantage Reference
N-(di-n-butylamino)methyleneThis compound ribosideSuited for synthesizing large RNAs due to fine-tuned deprotection conditions. mendeley.com
Benzoyl (Bz)2'-deoxyguanosineEstablished multi-step synthesis with published protocols. csic.es
Amine protection followed by reductionThis compound ribonucleosideRibonucleoside starting material is more stable than the deoxyribonucleoside. oup.com

Fluorescence Spectroscopy Techniques

The fluorescence of 2-AP is a powerful tool for probing the structure and dynamics of nucleic acids. cambridge.org While the free 2-AP nucleoside has a high fluorescence quantum yield (around 0.68 in aqueous solution), this fluorescence is significantly quenched when it is incorporated into a DNA or RNA duplex due to stacking interactions with adjacent bases. pnas.orgoup.com Changes in the local environment, such as the unstacking of the base during DNA "breathing," base flipping by enzymes, or protein binding, lead to a detectable increase in fluorescence intensity. oup.comoup.comoup.com

Steady-state fluorescence assays measure the average fluorescence emission of 2-AP under continuous illumination. nih.govoup.com These assays are highly effective for detecting conformational changes in DNA and monitoring interactions with proteins. oup.comoup.com

A significant application is the detection of base flipping, a mechanism used by many DNA-modifying enzymes to access target bases within the double helix. oup.comoup.com When an enzyme flips a 2-AP base out of the DNA helix, the stacking interactions are eliminated, causing a dramatic increase in fluorescence intensity. oup.com For example, a 54-fold increase in fluorescence was observed when the M·HhaI methyltransferase bound to a DNA duplex containing 2-AP at its target site. oup.com

These assays can also be used to:

Determine binding affinities (Kd): By titrating a 2-AP-labeled oligonucleotide with a protein and monitoring the fluorescence change, the dissociation constant for the interaction can be determined, even in the nanomolar range. oup.com

Study local DNA conformation: The degree of fluorescence quenching provides information about how well the 2-AP base is stacked within the helix. nih.govpnas.org Red shifts in the excitation wavelength maxima can indicate that the fluorophore is in a less solvent-exposed, more stacked environment. nih.govoup.com

Detect excitation energy transfer: In some sequence contexts, a secondary peak in the excitation spectrum around 275 nm indicates efficient energy transfer from neighboring non-fluorescent bases (like adenine) to the 2-AP probe. nih.govoup.com

Application Observed Fluorescence Change Finding Reference
Base Flipping by M·HhaI54-fold increase in intensity2-AP is an effective probe for DNA base flipping. oup.com
DNA Conformation in ATAT/TATA sequencesRed-shifted excitation maxima2-AP is unusually stacked and protected from the solvent. nih.gov
Ecl18kI Binding6.5-fold increase in intensityThe enzyme binds and flips the central base in its recognition sequence. oup.com

Time-resolved fluorescence measurements provide more detailed information than steady-state methods by monitoring the decay of fluorescence intensity over time after a pulse of excitation light. cambridge.orgnih.gov This technique can resolve different conformational states of the nucleic acid that coexist in solution. cambridge.orgnist.gov

While 2-AP in solution exhibits a single, long fluorescence lifetime of about 10-12 nanoseconds (ns), its decay becomes complex and multi-exponential when incorporated into DNA. pnas.orgnih.govacs.org This complexity arises because 2-AP can exist in multiple conformational states within the DNA, each with a distinct lifetime. pnas.orgcambridge.org

Typically, the fluorescence decay is fitted to a sum of several exponential components, each characterized by a lifetime (τ) and an amplitude (α). These components are often attributed to different degrees of stacking:

Short lifetimes (<1 ns): These fast decay components, sometimes in the picosecond (ps) range, are generally assigned to 2-AP bases that are well-stacked with their neighbors, leading to efficient fluorescence quenching. pnas.orgoup.com

Intermediate lifetimes (1-5 ns): These can represent partially stacked or dynamic states.

Long lifetimes (>5 ns): The longest lifetime components, approaching that of free 2-AP, are attributed to unstacked or extrahelical bases that are exposed to the solvent. pnas.orgoup.com

Fluorescence lifetime analysis is a sensitive tool for studying dynamic processes. For instance, it has been used to characterize the conformational heterogeneity of DNA, revealing that the molecule exists in an ensemble of stacked states. pnas.org It has also been instrumental in studying enzyme mechanisms, such as identifying which specific adenine base is flipped by the EcoP15I restriction-modification enzyme by observing the loss of the short decay component and an increase in the amplitude of the long component upon enzyme binding. oup.comnih.gov

System Observed Lifetimes Interpretation Reference
2-AP in aqueous solution~10-12 ns (mono-exponential)Single emitting species in a homogeneous environment. pnas.orgnih.gov
2-AP in duplex DNAMulti-exponential (e.g., 50 ps to 8 ns)Multiple conformational states (stacked, partially stacked, unstacked). pnas.org
2-AP flipped by M.HhaI enzymeLoss of ~100 ps component, increased amplitude of ~10 ns componentUnambiguous response to base flipping, confirming the base is extrahelical. oup.com
2-AP riboside in water10.6 nsPresence of a single emitting species. acs.org
2-AP riboside in ethanol5.8 nsSolvent affects the fluorescence lifetime. acs.org

Phasor plot analysis is a model-free graphical method for interpreting complex time-resolved fluorescence data. nih.govarxiv.org It transforms the raw fluorescence decay data from either time-domain (like TCSPC) or frequency-domain measurements into a single point on a 2D plot (the phasor plot). nih.govarxiv.org

The key advantage of this approach is its ability to simplify complex, multi-exponential decays without the need to fit the data to a specific model with a predetermined number of exponential components. nih.gov For a sample with a single fluorescence lifetime, the phasor point lies on a "universal circle." For a mixture of components, the phasor point will be a linear combination of the points corresponding to the individual components. arxiv.org

This technique has proven particularly useful for studying complex biological systems where 2-AP reports on multiple coexisting structures. For example, phasor analysis was used to monitor the folding of a telomeric G-quadruplex sequence labeled with 2-AP. nih.govresearchgate.net The complex fluorescence lifetime distributions were simplified, allowing researchers to track the folding process as a trajectory on the phasor plot as potassium ions were added. nih.govarxiv.org This approach provides a powerful way to visualize and analyze subtle changes in conformational ensembles during processes like nucleic acid folding, stability studies, and enzymatic digestion. nih.gov

Time-Resolved Fluorescence Measurements

Biochemical and Genetic Assays

A simple and versatile real-time, high-throughput assay for measuring exonuclease activity has been developed based on this compound. nih.govresearchgate.netacs.org Exonucleases are critical enzymes in DNA replication and repair, making them potential targets for novel therapeutics. researchgate.netbiorxiv.orgnih.gov The assay leverages the fluorescence properties of 2-AP, which is highly quenched when incorporated into a DNA strand but fluoresces brightly when it is released as a free mononucleotide. nih.govacs.org

The principle involves a short DNA substrate with a 2-AP nucleotide positioned at either the 3' or 5' terminus. researchgate.netnih.gov In this state, its fluorescence is quenched by the adjacent bases. nih.govresearchgate.net Upon the addition of an exonuclease, the enzyme cleaves the terminal phosphodiester bond, releasing the 2-AP mononucleotide. researchgate.net This release eliminates the quenching effect, resulting in a significant and measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity. nih.govresearchgate.net

This method is advantageous because it is a continuous, real-time assay that does not require chromatographic separation or radioactive labels. nih.gov Its simplicity and sensitivity make it highly suitable for high-throughput screening (HTS) of large chemical libraries to identify potential exonuclease inhibitors. researchgate.netacs.orgnih.gov The assay has been successfully applied to various eukaryotic and bacterial exonucleases and was used to discover a novel inhibitor of the PHP-exonuclease domain of the replicative DNA polymerase DnaE1 from Mycobacterium tuberculosis. nih.govresearchgate.netnih.gov

Cell-free extracts provide a powerful system for dissecting the complex enzymatic pathways of DNA replication and repair. This compound has been instrumental in these in vitro systems, particularly for studying the mechanism of its own incorporation into DNA and its subsequent recognition by repair machinery.

Early studies using cell-free extracts of Escherichia coli elucidated the pathway for 2-AP incorporation into DNA. asm.org These experiments demonstrated that the free base is converted to its deoxynucleoside, which is then phosphorylated to the di- and triphosphate forms before being utilized by DNA polymerase. asm.org Interestingly, these studies revealed a dual analogue nature of 2-AP: it is recognized like guanine (B1146940) by guanylate kinase for phosphorylation but is treated like adenine by DNA polymerase during incorporation. asm.org

In mammalian cells, 2-AP has been used as a probe to investigate the DNA mismatch repair (MMR) system. nih.gov The MMR system is responsible for correcting base-pair mismatches that arise during DNA replication. microbialcell.com By treating mammalian cell lines with 2-AP, researchers can induce A-T → G-C transitions through the formation of 2-AP:C mismatches. nih.govnih.gov The cellular response to these mismatches provides insight into the efficiency and mechanisms of the MMR pathway. nih.gov Studies using this approach in B. subtilis have tracked the localization of the MutS protein, which is responsible for mismatch recognition, in response to 2-AP-induced mismatches. microbialcell.com Furthermore, experiments in mammalian cell extracts have shown that 2-AP can inhibit DNA replication and methylation, although these effects appear to be secondary to its primary role as a mutagenic base analogue in probing repair pathways. nih.gov

This compound is a classical chemical mutagen widely used in genetic assays to induce and study mutations in a range of organisms, from bacteriophages and bacteria to yeast and mammalian cells. nih.govoup.comresearchgate.netpnas.org Its mutagenic effect stems from its ability to mispair during DNA replication. 2-AP most commonly exists in the amino tautomeric form and pairs with thymine (T), mimicking adenine. However, it can shift to the less frequent imino tautomer, which allows it to pair with cytosine (C). This leads to A:T ↔ G:C transition mutations. nih.govpnas.org

In prokaryotic systems like E. coli and bacteriophage T4, 2-AP has been a cornerstone for understanding the fundamental mechanisms of mutagenesis. nih.govpnas.org Assays measure the frequency of reversion of specific mutant alleles or the appearance of forward mutations in reporter genes. The frequency of 2-AP-induced mutations is often compared between wild-type strains and strains deficient in DNA repair pathways (e.g., mismatch repair) to dissect the cellular processes that handle base analogue-induced lesions. nih.gov

In eukaryotic systems, including Syrian hamster embryo (SHE) cells, 2-AP has been used to concomitantly study somatic mutation and neoplastic transformation. researchgate.netpnas.org While it is an effective mutagen in prokaryotes, its activity is significantly weaker in mammalian cells. researchgate.net For example, in SHE cells, 2-AP induced mutations at the HPRT locus at a maximum frequency of only 7 x 10⁻⁶ mutants per surviving cell and induced morphological transformation at a low frequency of about 0.04%. researchgate.net In contrast, another modified purine (B94841), 6-N-hydroxylaminopurine, was found to be a much more potent mutagen and transforming agent in the same system. researchgate.net These comparative assays help to evaluate the relationship between the mutagenic potential of a substance and its ability to induce cancer-related phenotypes. researchgate.netpnas.org

The effects of this compound on chromosome structure and cell cycle progression have been investigated using cytogenetic and flow cytometry techniques. nih.govoup.com These methods provide a broader view of the genetic toxicity of 2-AP beyond single gene mutations.

In studies using V79 hamster cells, 2-AP was found to induce sister-chromatid exchanges (SCEs), which are interchanges of DNA between the two sister chromatids of a duplicated chromosome. nih.govoup.com Interestingly, the induction of SCEs was dependent on the experimental conditions. Treatment for two full cell cycles in the presence of bromodeoxyuridine (BrdUrd) was required to see a significant, dose-dependent increase in SCEs. oup.com This suggests that the lesions leading to SCEs are formed primarily when DNA that has already incorporated BrdUrd is replicated in the presence of 2-AP. nih.govoup.com

Flow cytometry, a technique that measures the fluorescence of stained cells as they pass through a laser beam, was used to analyze the effects of 2-AP on cell cycle progression. nih.govoup.comlibretexts.org These experiments revealed that treatment with 2-AP and BrdUrd caused a delay in the S-phase (the DNA synthesis phase) and a strong accumulation of cells in the G2/M phase of the cell cycle. nih.govoup.com

Table 2: Effects of this compound in V79 Cells

Endpoint MeasuredObservation with 2-APModulating FactorConclusionReference
Gene Mutation (HPRT locus)InducedUnaffected by deoxycytidineOccurs by a mispairing mechanism nih.govoup.com
Sister-Chromatid Exchange (SCE)Induced (after 2 cycles with BrdUrd)Reduced by deoxycytidineConsequence of nucleotide pool imbalance nih.govoup.com
Cell CycleS-phase delay, G2/M accumulationInhibition removed by deoxycytidineConsequence of nucleotide pool imbalance nih.govoup.com
PloidyInduced high percentage of polyploid cells-Indicates disruption of cell division oup.com

Research Directions and Future Perspectives

Elucidating Complex Biological Mechanisms with 2-Aminopurine Probes

This compound is a fluorescent analog of adenine (B156593) that serves as a sensitive probe for investigating conformational changes in DNA and RNA. oup.comresearchgate.netnih.gov Its fluorescence is significantly quenched when stacked within a nucleic acid duplex but increases dramatically upon changes in the local environment, such as the unstacking that occurs during protein binding or DNA melting. oup.comcambridge.org This property makes it an invaluable tool for studying the intricate mechanisms of protein-nucleic acid interactions. oup.com

One of the key applications of 2-AP is in the study of DNA base flipping, a mechanism employed by various enzymes, including DNA methyltransferases and repair enzymes, to access individual bases within the DNA helix. oup.com When 2-AP is substituted for a target base, the flipping of this base out of the helix results in a substantial increase in its fluorescence, providing a real-time spectroscopic signal of this dynamic process. oup.com This technique has been successfully used to study the dynamics of base flipping by enzymes like M.HhaI and M.TaqI DNA methyltransferases. oup.com

Beyond base flipping, 2-AP probes are instrumental in elucidating the kinetic mechanisms of DNA polymerases. nih.govacs.org By strategically placing 2-AP within the DNA template, researchers can monitor conformational changes that occur during nucleotide binding and incorporation. acs.org The sensitivity of 2-AP fluorescence to its microenvironment allows for the detection of subtle structural rearrangements in the DNA-enzyme complex, providing insights into the fidelity and efficiency of DNA synthesis. nih.govnih.gov For example, studies with DNA polymerase β have utilized 2-AP to dissect the fast and slow phases of fluorescence changes associated with nucleotide incorporation, revealing the impact of the probe's location on the observed signal. acs.org

Furthermore, 2-AP is used to investigate the structure and dynamics of various nucleic acid forms, including duplexes, single strands, and quadruplexes. researchgate.netnih.gov The fluorescence lifetime and quantum yield of 2-AP are sensitive to base sequence, temperature, and helix conformation, making it a versatile probe for monitoring local structural perturbations. acs.orgresearchgate.net For instance, the quenching of 2-AP fluorescence by neighboring guanine (B1146940) residues is a well-documented phenomenon that can be used to probe the local conformational dynamics of DNA. nih.gov

Key Research Findings with this compound Probes:

Biological ProcessEnzyme/System StudiedKey Finding
DNA Base FlippingM.HhaI and M.TaqI DNA methyltransferases2-AP fluorescence provides a direct, real-time signal of base flipping out of the DNA helix. oup.com
DNA PolymerizationDNA Polymerase βThe position of 2-AP in the template significantly affects the fluorescence signal, with placement after the templating base enhancing signal intensity. acs.org
DNA PolymerizationKlenow Fragment, T4 DNA Polymerase2-AP can be used as a spectroscopic probe to measure the incorporation of incorrect nucleotides. nih.gov
Nucleic Acid DynamicsGeneral DNA/RNA structuresThe fluorescence of 2-AP is highly sensitive to its local environment, including base stacking, which quenches its fluorescence. researchgate.netcambridge.org
Quadruplex FoldingHuman telomeric DNAAcrylamide (B121943) quenching of 2-AP fluorescence can be used to probe the exposure of adenine residues in loop regions, helping to distinguish between different folding conformations. nih.gov

The ability to incorporate 2-AP site-specifically into oligonucleotides via solid-phase synthesis has made it a widely accessible and powerful tool for a broad range of applications in molecular biology. oup.com As research delves into more complex biological systems, 2-AP probes will continue to be essential for unraveling the dynamic and intricate mechanisms that govern nucleic acid function.

Development of New Fluorescent Analogs and Probes

While this compound (2-AP) is a cornerstone fluorescent nucleobase analog, its application can be limited by its excitation in the UV region, which can be damaging to living cells, and its significant fluorescence quenching when incorporated into nucleic acids. researchgate.netuminho.pt These limitations have spurred the development of new fluorescent analogs with improved photophysical properties.

Researchers are actively pursuing the synthesis of novel 2-AP derivatives that exhibit red-shifted absorption and emission spectra, moving them into the visible range. researchgate.net An example of this is the development of 2-amino-6-cyanopurines. These derivatives show absorption and emission in the blue-green region of the spectrum and possess high fluorescence quantum yields and large Stokes' shifts, particularly in non-protic organic solvents. researchgate.net Another approach involves creating derivatives like 2-amino-8-vinylpurine (2A8VP) from precursors such as 2-amino-6-chloro-8-vinylpurine (2A6Cl8VP) with the goal of enhancing the quantum yield.

The primary objectives in developing these new analogs are:

Shifting Excitation and Emission Wavelengths: To move away from the UV spectrum to reduce cellular damage and background fluorescence from native biomolecules. uminho.pt This is often achieved by extending the conjugated π-system of the purine (B94841) core. uminho.pt

Increasing Quantum Yield: To enhance the brightness of the probe, especially within the context of a nucleic acid, where quenching is a major issue. uminho.pt

Minimizing Structural Perturbation: To ensure that the analog faithfully mimics the natural base without significantly disrupting the nucleic acid structure and function. gu.se

Beyond creating new molecules, another area of development is the creation of more sophisticated probes based on 2-AP. This includes the design of "turn-on" probes that are non-fluorescent in their free state but become highly fluorescent upon binding to a specific target or undergoing a specific conformational change. For example, a DNAzyme beacon probe for uranyl ion detection was developed by embedding 2-AP into the middle of a DNA strand. frontiersin.org The fluorescence of 2-AP is quenched in the hybridized double-stranded DNA, but upon cleavage by the DNAzyme in the presence of uranyl ions, the fluorescence is recovered. frontiersin.org

Furthermore, peptide nucleic acids (PNA) containing 2-AP (2-apPNA) have been synthesized. These serve as intrinsic fluorescent probes to study the dynamics of PNA-DNA interactions. rsc.org

The development of these new analogs and probes is often guided by computational studies, such as Density Functional Theory (DFT), which can predict the electronic and vibrational structures and, consequently, the absorption and emission spectra of new compounds. researchgate.net

Table of this compound and its Analogs with their Photophysical Properties:

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Features
This compound (2-AP) ~305~3700.68 (in water)Widely used, but UV excitation and quenching are limitations. cambridge.orguminho.pt
2-Amino-6-cyanopurines Visible range (blue-green)Visible range (blue-green)HighRed-shifted spectra, high quantum yields. researchgate.net
6-Methylisoxanthopterin (6MI) ~350~430HighA fluorescent guanine analog.
Pyrrolo-C (PyC) ~350~450HighA fluorescent cytosine analog. acs.org
tC ~385~460HighA tricyclic cytosine analog.

The ongoing development of new fluorescent analogs based on the this compound scaffold promises to provide researchers with a more versatile and powerful toolkit for probing biological systems with greater sensitivity and less perturbation.

Expanding Applications in Disease Detection and Diagnostics

The unique fluorescence properties of this compound (2-AP) that are highly sensitive to its microenvironment make it a valuable component in the development of biosensors for disease detection and diagnostics. researchgate.netnih.gov Its fluorescence is typically quenched when incorporated into double-stranded DNA (dsDNA) and is significantly enhanced when in a single-stranded (ssDNA) or mononucleotide state. nih.gov This "off-on" switching capability is the foundation for many diagnostic assays. researchgate.net

2-AP-labeled nucleic acid probes have been utilized for the detection of genetic mutations, viral RNA, and other nucleic acid markers associated with diseases such as cancer and infectious diseases. researchgate.netnih.gov For example, biosensors have been designed to detect specific microRNAs (miRNAs), which are important biomarkers for various diseases. One such sensor for miRNA-122 used 2-AP and thioflavin T as signal sources, demonstrating the potential for miRNA determination in cell lysates. hilarispublisher.com

The development of aptamers—short, single-stranded DNA or RNA molecules that can bind to specific targets—for 2-AP itself has opened up new avenues for biosensor design. nih.gov An aptamer that selectively binds to 2-AP can induce a change in its fluorescence, providing a detectable signal. nih.gov This principle can be applied to create sensors for a wide range of analytes.

Furthermore, the integration of 2-AP into more complex biosensing platforms is an active area of research. For instance, a quencher-free fluorescence aptasensor for Ochratoxin A was developed using a hairpin-structured aptamer and a 2-AP-labeled oligonucleotide probe in conjunction with exonuclease I. researchgate.net In another application, a DNAzyme-based biosensor for uranyl ions utilized a 2-AP-containing probe, where the cleavage of the probe in the presence of the target ion resulted in a "turn-on" fluorescence signal. frontiersin.org

The sensitivity of 2-AP-based biosensors can be significantly enhanced by employing nuclease digestion. nih.govresearchgate.net This approach ensures the full liberation of 2-AP mononucleotides from the probe, leading to a maximal fluorescence signal and improved sensitivity. nih.gov This method has been shown to be superior to conventional biosensors that rely on the transition from dsDNA to ssDNA. nih.gov

Examples of this compound in Diagnostic Applications:

ApplicationTarget AnalyteSensor Principle
MicroRNA Detection microRNA-122A catalyzed hairpin assembly-based turn-on ratiometric fluorescence biosensor using 2-AP and thioflavin T as signal sources. hilarispublisher.comresearchgate.net
Toxin Detection Ochratoxin AA quencher-free fluorescence aptasensor using a hairpin aptamer, a 2-AP labeled probe, and exonuclease I. researchgate.net
Metal Ion Detection Uranyl (UO₂²⁺)A DNAzyme beacon probe with an embedded 2-AP that fluoresces upon cleavage in the presence of the target ion. frontiersin.org
Antibiotic Detection KanamycinAn exonuclease I-assisted quencher-free this compound aptasensor. researchgate.net
General Analyte Detection Various targetsAptamer-based sensors where the binding of the target to the aptamer causes a conformational change that alters the fluorescence of a strategically placed 2-AP. researchgate.netnih.gov

Future advancements in this area will likely focus on integrating 2-AP-based detection systems into microfluidic devices and paper-based platforms for point-of-care diagnostics. researchgate.net The development of ratiometric sensors, which use an internal reference signal to improve accuracy, and the use of multiple 2-AP labels to amplify the signal are also promising directions. researchgate.net The continued exploration of novel DNA and RNA nanostructures incorporating 2-AP will further expand the scope of its applications in sensitive and specific disease diagnosis.

Advanced Spectroscopic and Imaging Techniques for this compound Studies

The study of this compound's (2-AP) photophysics and its application as a biological probe is increasingly benefiting from the application of advanced spectroscopic and imaging techniques. These methods provide unprecedented detail about the excited-state dynamics of 2-AP and its interactions within complex biological macromolecules.

Femtosecond time-resolved spectroscopy has been particularly insightful. rsc.orgcore.ac.ukrsc.org Techniques like femtosecond transient vibrational absorption spectroscopy (TVAS) and fluorescence up-conversion have been used to map the ultrafast photophysical dynamics of 2-AP riboside. rsc.orgrsc.org These studies have identified vibrational marker bands for the ground state and various excited electronic states (¹ππ* and ³ππ*), allowing researchers to track the population decay and intersystem crossing on a picosecond timescale. rsc.orgrsc.org For instance, investigations into the fluorescence quenching of 2-AP by nucleotides have used femtosecond transient absorption and fluorescence up-conversion to identify charge transfer as the primary quenching mechanism. core.ac.uk

Time-resolved fluorescence measurements, in general, offer a more nuanced understanding than steady-state intensity measurements. nih.gov By analyzing the fluorescence decay parameters, researchers can gain deeper insights into the structure and dynamics of DNA. researchgate.net The fluorescence decay of 2-AP when incorporated into DNA is often complex and multi-exponential, reflecting a heterogeneous population of microenvironments. nih.govoup.com Advanced analytical approaches, such as continuous Lorentzian lifetime distribution models, are being employed to better interpret these complex decay profiles. nih.gov

Two-photon absorption (2PA) spectroscopy is another advanced technique being applied to 2-AP and other fluorescent probes. spiedigitallibrary.org By measuring the 2PA cross-sections, researchers can characterize the nonlinear optical properties of these molecules, which is crucial for applications in two-photon microscopy. spiedigitallibrary.org This imaging modality offers advantages such as deeper tissue penetration and reduced phototoxicity, making it ideal for in vivo studies.

The development of single-molecule fluorescence techniques using nucleotide analogs like 2-AP represents a significant leap forward. acs.org By immobilizing DNA or RNA containing 2-AP and monitoring its fluorescence at the single-molecule level, it is possible to observe dynamic events in real-time. acs.org For example, the jumping of 2-AP between bright and dark fluorescent states in single- and double-stranded DNA has been observed, which could potentially allow for the direct monitoring of processes like base-flipping in individual molecules. acs.org

Advanced Techniques and Their Contributions to 2-AP Research:

TechniqueInformation GainedKey Findings
Femtosecond Transient Vibrational Absorption Spectroscopy (TVAS) Ultrafast vibrational and electronic dynamics.Identification of marker bands for excited states (¹ππ, ³ππ) and determination of intersystem crossing dynamics in 2-AP riboside. rsc.orgrsc.org
Femtosecond Fluorescence Up-conversion Excited-state lifetime and decay dynamics with high time resolution.Revealed that charge transfer is the origin of fluorescence quenching of 2-AP by DNA nucleotides. core.ac.uk
Time-Resolved Fluorescence with Lifetime Distribution Analysis Detailed information on the heterogeneity of 2-AP's microenvironment in nucleic acids.Lorentzian distribution models can effectively describe the heterogeneous fluorescence decays of 2-AP, providing a more accurate interpretation of its lifetime properties. nih.gov
Two-Photon Absorption (2PA) Spectroscopy Characterization of nonlinear optical properties for advanced imaging.Measurement of 2PA cross-sections for 2-AP, providing foundational data for its use in two-photon microscopy. spiedigitallibrary.org
Single-Molecule Fluorescence Spectroscopy Real-time observation of the dynamics of individual molecules.Demonstrated the feasibility of monitoring 2-AP fluorescence at the single-molecule level, opening the door to studying dynamic processes like base-flipping in real time. acs.org

The future of 2-AP research is intrinsically linked to the continued development and application of these sophisticated spectroscopic and imaging methods. Combining these techniques with novel 2-AP analogs will undoubtedly lead to a deeper understanding of the structure, dynamics, and function of nucleic acids in even more complex biological contexts.

Q & A

Basic Research Questions

Q. How does 2-aminopurine function as a fluorescent probe to monitor nucleic acid structural changes?

  • Methodological Answer : 2AP’s fluorescence is sensitive to its local electronic environment, particularly base stacking and hydrogen bonding. When incorporated into DNA or RNA, its fluorescence intensity decreases upon base pairing or stacking interactions. Researchers can quantify conformational changes (e.g., helix unwinding, mismatches) by measuring fluorescence quenching or enhancement using stopped-flow kinetics or equilibrium fluorescence spectroscopy. For example, in DNA polymerase studies, 2AP placed at the templating position (n) exhibits fluorescence quenching upon dNTP binding, reflecting enzyme-induced conformational changes .

Q. What experimental setups are used to detect base misincorporation using 2AP?

  • Methodological Answer : To study misincorporation, 2AP is incorporated into the template strand at the n or n+1 position. Mismatched dNTP binding alters 2AP’s fluorescence decay kinetics. For instance, using a primer/template (P/T) with 2AP at n and non-complementary dNTPs, researchers observe delayed fluorescence quenching compared to matched dNTPs. Time-resolved fluorescence anisotropy or Förster resonance energy transfer (FRET) can further resolve base-pairing dynamics .

Advanced Research Questions

Q. How can stopped-flow fluorescence experiments elucidate DNA polymerase conformational transitions during nucleotide incorporation?

  • Methodological Answer : Stopped-flow instruments mix pre-formed polymerase-DNA complexes (e.g., RB69 pol:ddP/T with 2AP at n) with dNTPs, capturing fluorescence changes within milliseconds. For example, at 22°C, a rapid fluorescence quenching phase (k~obs~ = 849 ± 45 s⁻¹) corresponds to dTTP binding-induced finger domain closure, followed by a slower phase (k~obs~ = 24 ± 6 s⁻¹) reflecting nucleotide transfer . Data are fit to biphasic exponential models to extract rate constants and equilibrium dissociation constants (K~d~).

Q. How do researchers resolve discrepancies in kinetic parameters (e.g., k~pol~) across studies?

  • Methodological Answer : Discrepancies arise from experimental variables (e.g., template sequence, temperature, enzyme purity). For example, k~pol~ for RB69 pol varies between 256 s⁻¹ (chemical quench) and 293 s⁻¹ (fluorescence) due to differences in 2AP placement (n vs. n+1) and template context. Researchers validate parameters by cross-referencing fluorescence data with radiolabeled nucleotide incorporation assays and ensuring consistent buffer conditions .

Q. What role does the primer’s 3′-OH group play in dNTP binding kinetics?

  • Methodological Answer : The 3′-OH group stabilizes the closed conformation of DNA polymerases. Using 2AP in deoxy- (dP/T) versus dideoxy-primers (ddP/T), researchers observed faster dNTP binding rates (k~obs~ = 220 ± 33 s⁻¹) in dP/T due to 3′-OH interactions with the enzyme’s active site. In ddP/T, the absence of 3′-OH slows conformational transitions, highlighting its role in catalysis .

Q. How is 2AP used to study Mg²⁺-dependent RNA tertiary structure folding?

  • Methodological Answer : In RNA, 2AP is incorporated at strategic positions (e.g., loop regions). Mg²⁺ titration induces fluorescence changes correlated with tertiary contact formation. For example, in a 60-nucleotide RNA, 2AP fluorescence quenching at 10 mM Mg²⁺ indicates helix docking, validated via small-angle X-ray scattering (SAXS) and molecular dynamics simulations .

Key Methodological Considerations

  • Fluorescence Artifact Mitigation : Control experiments (e.g., 2AP-free templates) account for inner-filter effects and photobleaching.
  • Kinetic Modeling : Use global fitting of time-resolved data to multi-step schemes (e.g., E + D ⇌ ED → EDN → EDN’ → products) .
  • Cross-Validation : Pair fluorescence data with structural techniques (crystallography, cryo-EM) to correlate kinetic states with physical conformations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.